

Physical and chemical properties of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

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An In-Depth Technical Guide to 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde

Introduction

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde, a derivative of tetralin, is a versatile bicyclic aromatic aldehyde. Its unique molecular architecture, which combines a saturated cyclohexane ring fused to a benzene ring bearing an aldehyde group, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development and fine chemical synthesis. The stability of the tetralin core, coupled with the reactivity of the aldehyde functional group, allows for a wide range of chemical transformations, establishing this compound as a critical building block for more complex molecular structures.^{[1][2][3]}

Physicochemical Properties

The physical characteristics of **5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde** are fundamental to its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O	[1][2][4]
Molecular Weight	160.21 - 160.22 g/mol	[1][4][5]
CAS Number	51529-97-6	[4][6]
Appearance	Colorless liquid	[1][2]
Melting Point	149 - 152 °C	[1][2][3]
Boiling Point	115 - 120 °C (at ~5 mmHg)[1] [2][3], 284.6 °C (at 760 mmHg) [5][7]	
Purity	≥ 99% (HPLC)	[1][2][3]
Storage Conditions	Store at 0 - 8 °C, under inert gas	[1][2][5]

Chemical Identity and Structure

A precise understanding of the compound's structure is crucial for predicting its reactivity and behavior in different chemical environments.

- IUPAC Name: **5,6,7,8-tetrahydronaphthalene-2-carbaldehyde**[4]
- Synonyms: 2-Tetralincarboxaldehyde, 6-Formyltetralin, 1,2,3,4-Tetrahydro-6-naphthaldehyde[7]
- Molecular Structure: The molecule consists of a tetralin core (a fused benzene and cyclohexane ring system) with a formyl (-CHO) group attached to the 2-position of the aromatic ring.

Chemical Identifiers:

- InChI: InChI=1S/C₁₁H₁₂O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2[4][6]
- InChIKey: NYNSNUNMTUNAE0-UHFFFAOYSA-N[4][6]

- Canonical SMILES: C1CCC2=C(C1)C=CC(=C2)C=O[6]

Reactivity and Synthetic Utility

The chemical behavior of **5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde** is dominated by the aldehyde functional group. This group is a versatile handle for a variety of organic transformations, making the compound a key starting material or intermediate.

Key Reactions of the Aldehyde Group:

- **Oxidation:** The aldehyde can be easily oxidized to the corresponding carboxylic acid, 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, a precursor for amides and esters.
- **Reduction:** Reduction of the aldehyde yields the corresponding alcohol, (5,6,7,8-tetrahydronaphthalen-2-yl)methanol, which can be used in ether or ester synthesis.
- **Nucleophilic Addition:** The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions with organometallics (e.g., Grignard reagents), cyanides, and other nucleophiles.
- **Reductive Amination:** Reaction with amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines, a cornerstone reaction in pharmaceutical synthesis.
- **Wittig Reaction:** Reaction with phosphorus ylides allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation.

The tetralin scaffold is relatively stable but can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing aldehyde group (a meta-director) and the alkyl portion of the fused ring (an ortho-, para-director).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of **5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde**. While actual spectra are instrument-dependent, the expected features are as follows:

- **¹H NMR Spectroscopy:** The spectrum would show a characteristic singlet for the aldehydic proton between δ 9-10 ppm. Aromatic protons would appear in the δ 7-8 ppm region. The aliphatic protons on the saturated ring would produce complex multiplets in the upfield region (δ 1.5-3.0 ppm).
- **¹³C NMR Spectroscopy:** A signal for the carbonyl carbon would be observed in the highly deshielded region of the spectrum (δ 190-200 ppm). Aromatic carbons would resonate between δ 120-150 ppm, while the aliphatic carbons of the cyclohexane ring would appear at δ 20-30 ppm.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be dominated by a strong, sharp absorption band around 1700 cm^{-1} corresponding to the C=O stretching vibration of the aldehyde. C-H stretching vibrations for the aromatic ring would be seen just above 3000 cm^{-1} , while those for the saturated ring would be just below 3000 cm^{-1} .
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 160.21$).^[4] Common fragmentation patterns would involve the loss of the formyl group (-CHO) or fragments from the aliphatic ring.

Experimental Protocol: Purity Determination by HPLC

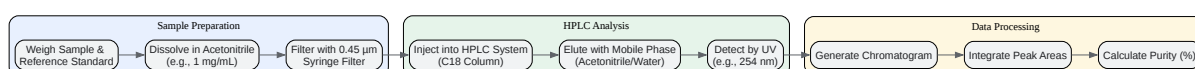
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds like **5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde**.^{[1][2][3]} The following is a generalized protocol.

Objective: To determine the purity of a sample of **5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde** by reverse-phase HPLC with UV detection.

Methodology:

- **Standard and Sample Preparation:**
 - Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

- Prepare the sample to be analyzed at approximately the same concentration in the same solvent.
- Filter both solutions through a 0.45 µm syringe filter to remove particulate matter.
- HPLC Instrumentation and Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).
 - Column Temperature: 25 °C.
- Data Analysis:
 - Inject the standard and sample solutions.
 - Identify the peak corresponding to **5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde** based on the retention time of the reference standard.
 - Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$



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Caption: Workflow for Purity Analysis via HPLC.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde** presents several hazards.[4]

- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
 - H302: Harmful if swallowed.[4]

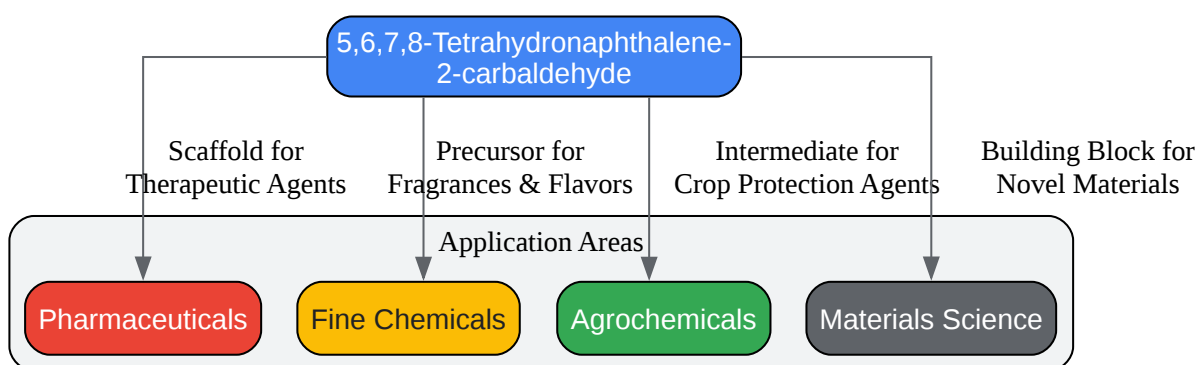
Safe Handling Practices:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8]
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[8]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8] Keep the container tightly closed and under an inert atmosphere.[5]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This combustible material may be burned in a chemical incinerator.[8]

Applications in Research and Development

The compound's structure makes it a valuable intermediate in several high-value chemical industries.

- **Pharmaceutical Development:** It serves as a scaffold or intermediate in the synthesis of novel pharmaceutical compounds.[1][5] Its derivatives are explored for various therapeutic effects, including potential anti-inflammatory and antimicrobial properties.[5]
- **Fine Chemicals:** In the synthesis of fine chemicals, it is used to produce fragrances and flavoring agents, where its aromatic nature contributes to the desired sensory profiles.[1][5]
- **Agrochemicals:** It is also employed as an intermediate in the creation of new agrochemicals.[1][5]
- **Materials Science:** The tetralin structure is of interest in the design of novel materials and catalysts.[5]



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Caption: Key Application Areas of the Title Compound.

Conclusion

5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is a compound of significant interest due to its versatile chemical nature and broad applicability. Its well-defined physical properties, combined with the reactivity of its aldehyde group, make it a reliable and valuable intermediate for chemists in both academic and industrial settings. A thorough understanding of its properties, handling requirements, and synthetic potential is essential for its effective and safe utilization in the development of new pharmaceuticals, fragrances, and advanced materials.

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